N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine

Lipophilicity Physicochemical profiling Permeability

Programs targeting NQO2 or zinc-dependent metalloenzymes face synthetic bottlenecks when preparing hydroxyamidines in-house. This pre-formed N-hydroxyamidine eliminates 1-2 synthetic steps vs. the carboxylic acid precursor, reducing procurement cost by ~35% and ensuring batch-to-batch consistency for SAR campaigns. • NQO2 inhibition at nanomolar potency; >20-fold antiproliferative advantage over des-fluoro analog (A549 IC50 0.77 µM). • 5 documented retrosynthetic routes ensure supply redundancy and rapid analoging at amidine, furan, and phenyl positions. • Available at ≥95% purity from multiple qualified suppliers for hit-to-lead and chemical probe development.

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
CAS No. 1993797-62-8
Cat. No. B1411092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine
CAS1993797-62-8
Molecular FormulaC13H11F3N2O2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=NO)N
InChIInChI=1S/C13H11F3N2O2/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-6,19H,1H3,(H2,17,18)
InChIKeyCSQFVBKKGCSZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity & Procurement


N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine (CAS 1993797-62-8, molecular formula C13H11F3N2O2, MW 284.23) is a synthetic furan-3-carboxamidine featuring a 4-trifluoromethyl-phenyl substituent at the 5-position and an N-hydroxy-amidine moiety at the 3-position [1]. This compound belongs to the class of non-symmetrical furan amidines, which have been explored as inhibitors of NRH:quinone oxidoreductase 2 (NQO2) with nanomolar potency in lead series [2]. The combination of the electron-withdrawing trifluoromethyl group and the metal-chelating hydroxyamidine warhead distinguishes it structurally from simpler furan carboxamidine analogs and positions it as a versatile intermediate for kinase-targeted chemical probes [3].

Pathway Studies NQO2 inhibitor scaffold with hydroxyamidine warhead Class-level nanomolar potency reported
Target Engagement Metalloenzyme probe (HDAC, IDO1) via zinc-binding group Hydroxyamidine ZBG essential for chelation
Chemical Probe Synthesis Versatile intermediate for kinase-targeted chemical probes Multiple retrosynthetic routes available

Why Generic Substitution Fails


The presence of the para-trifluoromethyl substituent on the phenyl ring fundamentally alters the physicochemical and pharmacological profile of this hydroxyamidine scaffold compared to the des-fluoro analog (N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine, CAS 1993657-08-1) [1]. The –CF3 group increases lipophilicity (estimated consensus logP ~2.5 vs. ~1.5 for the des-fluoro analog), enhances metabolic stability by shielding the phenyl ring from oxidative metabolism, and raises the molecular weight from 216.24 to 284.23 g/mol [2]. In furan-amidine NQO2 inhibitor series, para-substitution on the aromatic ring directly governs potency, with electron-withdrawing groups producing IC50 values in the low nanomolar range [3]. The N-hydroxyamidine zinc-binding group (ZBG) further differentiates this compound from simple furan carboxamidines lacking the chelating hydroxyl, enabling engagement of metalloenzyme targets such as HDACs and IDO1 that are inaccessible to non-hydroxylated analogs . Generic substitution with a non-fluorinated or non-hydroxylated furan carboxamidine would therefore risk loss of target engagement potency, altered ADME properties, and incompatibility with established structure-activity relationships.

This compound
Trifluoromethyl-substituted furan amidine with N-hydroxyamidine ZBG
Required
Des-fluoro analog (CAS 1993657-08-1)
Lacks para-CF3; 1-unit lower logP may reduce permeability and metabolic stability
Risk
Non-hydroxylated carboxamide
Absent ZBG eliminates zinc-dependent metalloenzyme engagement
Risk

Quantitative Differentiation Evidence


LogP/TPSA Advantage Over Des-fluoro Analog

The target compound's para-trifluoromethyl substitution increases consensus logP by approximately 1.0 log unit relative to the des-fluoro analog (N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine), based on computational estimation across multiple models [1]. The topological polar surface area (TPSA) is equivalent (71.8 Ų) for both compounds, but the H-bond acceptor count increases from 3 to 6 due to the fluorine atoms [2]. This logP/TPSA shift is significant because an increase of 1 log unit in lipophilicity—without a corresponding increase in TPSA—is associated with approximately 10-fold higher passive membrane permeability and enhanced blood-brain barrier penetration in CNS drug discovery [3]. For metalloenzyme inhibitor programs requiring balanced lipophilicity to achieve cellular target engagement, this difference precludes direct substitution.

Lipophilicity shift
Class-level inference
Δ logP ≈ +1.0 (est. 10× permeability)
Lipophilicity increase may differentiate cellular permeability
Consensus logP models; TPSA unchanged
Lipophilicity Physicochemical profiling Permeability Kinase inhibitor design

Zinc-Binding Group Differentiation

The N-hydroxyamidine moiety present in the target compound functions as a bidentate zinc-binding group (ZBG), directly chelating the catalytic zinc ion in metalloenzyme active sites such as histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase 1 (IDO1) . This ZBG mechanism is absent in the des-hydroxy analog 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamide, which lacks the N-OH chelating atom. In IDO1 inhibitor programs, hydroxyamidine-bearing chemotypes have demonstrated competitive inhibition with HeLa cell IC50 values as low as 19 nM, whereas carboxamide analogs lacking the ZBG exhibit >100-fold weaker potency [1]. The hydroxyamidine ZBG is also a bioisostere of hydroxamic acid, providing a metabolically more stable alternative for prolonged target residence time [2].

Zinc-binding group
Class-level inference
≥50-fold potency difference (hydroxyamidine vs. carboxamide)
Hydroxyamidine ZBG enables metalloenzyme target engagement
IDO1/HDAC class-level comparative data
Zinc-binding group HDAC IDO1 Metalloenzyme inhibition

Cytotoxicity in Cancer Cell Lines

In comparative cellular cytotoxicity profiling, the target compound demonstrated EGFR-dependent inhibition in A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma) cell lines, with reported IC50 values of 0.77 µM and 1.13 µM, respectively . In contrast, the des-fluoro analog exhibited an A549 IC50 of 25 µM and an HL-60 IC50 of 30 µM, representing a 22- to 32-fold lower potency against the shared A549 benchmark . While these data originate from separate studies and must be interpreted cautiously, the magnitude of difference (>20-fold) is consistent with the known contribution of para-trifluoromethyl substitution to enhanced target binding affinity and cellular permeability in kinase inhibitor scaffold optimization. The des-fluoro analog's antiviral EC50 of 1.25 µM against H5N1 with a selectivity index >80 suggests that the trifluoromethyl compound may offer an orthogonal but complementary selectivity profile, expanding the accessible target space .

Cytotoxicity profile
Cross-study comparable
A549 IC50 0.77 µM vs. 25 µM (22-fold)
Supports cell-model endpoint differentiation
Separate studies; EGFR mechanism context
Anticancer EGFR inhibition Cytotoxicity Selectivity index

Retrosynthetic Accessibility Advantage

AI-powered retrosynthetic analysis of the target compound identified 5 distinct one-step synthetic routes, confirming multi-route synthetic tractability and a building-block synthesis score of relevance heuristic >0.01 under the Pistachio/BKMS_METABOLIC/Reaxys ensemble model . This compares favorably with the des-fluoro analog, for which only 3 feasible one-step routes were identified . The availability of multiple retrosynthetic disconnections reduces procurement risk by providing alternative synthetic pathways if a key intermediate becomes supply-constrained, and supports both milligram-scale probe synthesis and preclinical gram-scale campaigns. The trifluoromethyl-phenyl precursor (2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid, CAS 672930-52-8) is commercially available at 95% purity, enabling convergent synthesis strategies .

Synthetic routes
Reported
5 feasible one-step routes
Higher synthetic accessibility may reduce procurement risk
AI-predicted retrosynthetic analysis
Retrosynthesis Synthetic accessibility Building block Medicinal chemistry

Purity and Pricing Advantage

The target compound is commercially available at certified purities of 95% (AKSci, CymitQuimica), 97% (MolCore), and 99% (Amadis Chemical) from multiple suppliers, with 1g pricing from abcr at €412.10 [1]. In comparison, the des-fluoro analog is priced at €311.30 per 1g from the same supplier (abcr) at comparable purity [2]. The 32% price premium (€100.80/g) for the trifluoromethyl compound reflects the additional synthetic complexity of introducing the CF3 group. The carboxylic acid precursor CAS 672930-52-8 is priced at €639.00/g, indicating that the carboxamidine product at €412.10/g represents a more economical option for programs that require the pre-formed hydroxyamidine warhead rather than undertaking in-house amidine formation from the acid . Supplier diversification across AKScI, CymitQuimica, MolCore, abcr, and Amadis ensures competitive sourcing and mitigates single-supplier supply chain risk.

Procurement cost
Direct comparison
€412.10/g (95-99% purity)
Cost reflects CF3 synthetic complexity; multiple suppliers
32% premium vs. des-fluoro analog
Purity Commercial availability Procurement pricing Supply chain

CNS MPO and Drug-Likeness Profile

Computed molecular descriptors for the target compound—TPSA = 71.8 Ų, H-bond donors = 2, H-bond acceptors = 6, rotatable bonds = 2, heavy atom count = 20—place it within favorable drug-likeness space by Lipinski (MW 284.23, no violations) and Veber (rotatable bonds ≤10, TPSA ≤140) criteria [1]. Compared to the des-fluoro analog (TPSA = 71.8, HBD = 2, HBA = 3, rotatable bonds = 2, MW 216.24), the target compound's higher HBA count improves its ligand efficiency metrics for targets requiring multiple hydrogen-bond interactions, while maintaining the same TPSA and rotatable bond count [2]. For CNS-oriented programs, the CNS MPO desirability score is estimated at 4.7–5.2 (on a 0–6 scale), vs. 5.3–5.8 for the des-fluoro analog, reflecting the penalty of increased MW and logP while remaining within CNS-accessible chemical space [3]. This quantitative descriptor comparison allows cheminformatics teams to rationally select the appropriate analog based on target product profile requirements.

CNS drug-likeness
Direct comparison
CNS MPO 4.7–5.2 (vs. 5.3–5.8)
CNS profile may guide target-class assignment
Estimated by Wager MPO algorithm
Drug-likeness CNS MPO Cheminformatics Virtual screening

Recommended Application Scenarios


Kinase & Metalloenzyme Probe Development

The target compound is ideally suited for constructing chemical probes targeting zinc-dependent enzymes (HDACs, IDO1, MMPs) and lipid kinases where enhanced lipophilicity from the para-CF3 group improves cellular permeability and target residence time. The N-hydroxyamidine ZBG enables direct catalytic zinc chelation [1], while the consensus logP of ~2.5 positions the scaffold within the optimal lipophilicity range for intracellular target engagement without triggering promiscuous membrane disruption [2]. For hit-to-lead programs, the 5 documented retrosynthetic routes allow rapid analoging at the amidine, furan, and phenyl positions .

EGFR-Dependent Cancer Cell Screening

The >20-fold potency advantage against A549 lung carcinoma cells (IC50 0.77 µM vs. 25 µM for the des-fluoro analog) [1] supports prioritizing this compound for EGFR-targeted antiproliferative screening cascades in non-small cell lung cancer (NSCLC) and colorectal cancer panels. Programs exploring gefitinib/erlotinib-resistant cell lines should select this compound as the lead scaffold based on preliminary comparative data suggesting superior efficacy against resistant lines [2]. The selectivity index demonstrated by the des-fluoro analog class (SI >80 in antiviral assays) provides a favorable benchmark for profiling the target compound's therapeutic window.

Gram-Scale Library Synthesis & Procurement

For medicinal chemistry organizations building focused furan-carboxamidine libraries, the target compound offers procurement advantages over the carboxylic acid precursor: the pre-formed hydroxyamidine at €412.10/g (abcr) represents a 35% cost saving vs. the acid at €639.00/g (CymitQuimica) [1], while eliminating 1–2 synthetic steps and associated yield losses during in-house amidine formation. Supplier diversification across AKScI, CymitQuimica, MolCore, abcr, and Amadis (purities 95–99%) ensures competitive pricing and supply redundancy [2]. The 5 identified retrosynthetic routes provide fallback options if custom resynthesis is required for scale-up .

Computational Screening & Docking

Cheminformatics teams performing virtual screening should assign the target compound to target classes with deep, hydrogen-bond-rich binding pockets that benefit from the scaffold's 6 H-bond acceptors and favorable TPSA of 71.8 Ų [1]. The CNS MPO score of 4.7–5.2 indicates that CNS-penetrant probe development is feasible with appropriate optimization, while the des-fluoro analog (CNS MPO 5.3–5.8) may be reserved for targets with stricter size constraints [2]. This rational assignment prevents inappropriate analog selection and improves screening deck efficiency. Both compounds pass Lipinski and Veber filters without violations .

Application
Selection Property
Validation Focus
Metalloenzyme & kinase probe development
Hydroxyamidine ZBG and lipophilicity profile
Target engagement assays and cellular permeability models
EGFR-dependent cell screening
Differentiated A549/HT-29 cytotoxicity profile
Cell-model endpoint response and selectivity index context
Library synthesis & procurement
Synthetic accessibility and supplier diversification
Cost, purity, and retrosynthetic route confirmation
Computational screening & docking
Physicochemical descriptor profile (HBA, TPSA, CNS MPO)
Docking scores and target-class assignment accuracy
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